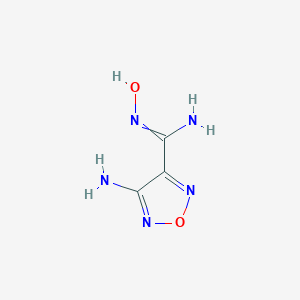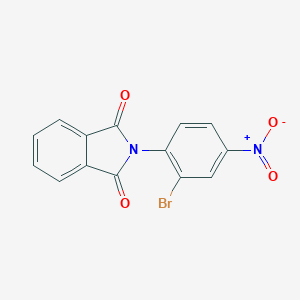
Methyl 2-(isonicotinoylamino)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(isonicotinoylamino)benzenecarboxylate” is a biochemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 . It is used for research purposes .
Physical And Chemical Properties Analysis
“Methyl 2-(isonicotinoylamino)benzenecarboxylate” has a molecular weight of 256.26 . Its melting point is reported to be between 124-127°C . No additional physical or chemical properties were found in the search results.Aplicaciones Científicas De Investigación
Hypoglycemic Activity and Receptor Binding
Studies have investigated the role of similar [(acylamino)ethyl]benzoic acids in lowering blood glucose levels by binding at insulin-releasing receptor sites of pancreatic beta cells. The hypoglycemic activity of these compounds suggests potential applications in diabetes treatment, highlighting the importance of the carboxyl group attached to the aromatic ring for high activity (Brown & Foubister, 1984).
Synthesis of Heterocyclic Systems
The versatility of related methyl esters for the preparation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, and isoxazoles, has been demonstrated. This showcases their use as synthons in the synthesis of complex organic molecules (Pizzioli et al., 1998).
Hemoglobin Oxygen Affinity Modulation
Compounds structurally related to Methyl 2-(isonicotinoylamino)benzenecarboxylate have been found to modulate hemoglobin oxygen affinity, offering potential applications in treating conditions related to depleted oxygen supply, such as ischemia and stroke (Randad et al., 1991).
Antigravitropic Activity
The antigravitropic activity of certain esters related to Methyl 2-(isonicotinoylamino)benzenecarboxylate has been evaluated, indicating potential applications in agricultural research and plant science (Modena et al., 1994).
Catalytic C-H Activation
Research has shown the potential of related compounds in catalytic C-H activation processes, enabling efficient methylation and arylation of benzoic acids. This underscores their role in developing new synthetic methodologies in organic chemistry (Giri et al., 2007).
Propiedades
IUPAC Name |
methyl 2-(pyridine-4-carbonylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-19-14(18)11-4-2-3-5-12(11)16-13(17)10-6-8-15-9-7-10/h2-9H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKMIMCAEGYNET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl] hexadecanoate](/img/structure/B377142.png)


![Methyl 4-{4-[(4-methoxy-4-oxobutanoyl)amino]anilino}-4-oxobutanoate](/img/structure/B377146.png)
![N-(3,4-dimethoxybenzylidene)-N-(4-{3-[1-(4-{4-[(3,4-dimethoxybenzylidene)amino]phenoxy}phenyl)-1-methylethyl]phenoxy}phenyl)amine](/img/structure/B377147.png)
![Methyl 4-({4'-[(4-methoxy-4-oxobutanoyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}amino)-4-oxobutanoate](/img/structure/B377149.png)


![(2Z,5Z)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B377152.png)
![Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B377154.png)
![5-Amino-3-(dicyanomethylene)-1,8,8-trimethyl-2-azabicyclo[2.2.2]oct-5-ene-4,6-dicarbonitrile](/img/structure/B377155.png)
![1,3,4,7,8,10-hexabenzyloctahydro-1H-5,2,6-(epiminomethanetriylimino)imidazo[4,5-b]pyrazine](/img/structure/B377159.png)